2-(4-Fluoro-3-methylphenyl)-2-oxoacetaldehyde
Description
2-(4-Fluoro-3-methylphenyl)-2-oxoacetaldehyde (C₉H₇FO₂) is an α-ketoaldehyde derivative featuring a substituted phenyl ring with a fluorine atom at the para-position and a methyl group at the meta-position. The 2-oxoacetaldehyde moiety (O=C-CHO) confers electrophilic reactivity, making it a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and pharmaceuticals. For example, it serves as a precursor in the synthesis of pyrazolo[4,3-c]pyridine derivatives via iron- or copper-catalyzed domino reactions .
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYLZNZFHRVNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-fluoro-3-methylbenzaldehyde as a starting material, which undergoes oxidation to form the desired oxoacetaldehyde compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using suitable oxidizing agents under controlled conditions. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylphenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxoacetaldehyde group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.
Reduction: Formation of 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(4-Fluoro-3-methylphenyl)-2-oxoacetaldehyde has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Vasculostatic Agents
- A patent describes the use of compounds similar to this compound as vasculostatic agents, which can be used to treat disorders associated with compromised blood flow . The compound's ability to modulate vascular responses makes it a candidate for further exploration in cardiovascular therapies.
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, such as nucleophilic addition and condensation reactions.
Data Table: Synthetic Applications
| Reaction Type | Product Example | Reference |
|---|---|---|
| Nucleophilic Addition | 2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetaldehyde | |
| Condensation | Various substituted phenyl derivatives |
Material Science
Research indicates that compounds like this compound can be utilized in the development of new materials due to their unique chemical properties.
Case Study: Polymerization
- The compound has been explored as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance polymers used in engineering and aerospace industries.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 2-(4-fluoro-3-methylphenyl)-2-oxoacetaldehyde with structurally related α-ketoaldehydes:
Physical Properties Comparison
| Property | This compound | 2-(4-Fluorophenyl)-2-oxoacetaldehyde | 2-(3-Methoxyphenyl)-2-oxoacetaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | 182.15 | 168.12 | 180.16 |
| Melting Point | Not reported | Not reported | Not reported |
| Boiling Point | Not reported | Not reported | Not reported |
| Key Spectral Data | Limited | ¹H NMR: δ 8.01 (d, J = 8.0 Hz, 2H) | ¹H NMR: δ 3.96 (s, 3H, OCH₃) |
| Synthetic Yield (Typical) | Not reported | 56% (palladium-catalyzed coupling) | 63% (oxidation of aldehyde) |
Research Findings and Key Insights
Catalytic Compatibility :
- The target compound’s reactivity aligns with Fe- and Cu-based catalytic systems, similar to 2-(2-bromophenyl)-2-oxoacetaldehyde . However, its methyl group may necessitate optimized reaction conditions to mitigate steric effects.
Biological Relevance :
- While 2-(furan-2-yl)-2-oxoacetaldehyde derivatives exhibit biological activity (e.g., QF84139 for cardiac hypertrophy ), the target compound’s bioactivity remains unexplored.
Crystallographic Data Gaps: Unlike 2-(4-fluorophenyl)-3-methyl-1H-indole, which has detailed crystal structure reports (monoclinic, P2₁/c, a = 7.790 Å) , the target compound lacks crystallographic characterization, presenting an opportunity for future studies.
Biological Activity
2-(4-Fluoro-3-methylphenyl)-2-oxoacetaldehyde is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H9FO2
- Molecular Weight : 182.17 g/mol
- CAS Number : 375227-93-3
Biological Activity
The biological activity of this compound can be summarized in several key areas:
1. Toxicity
- Classified as having acute toxicity via oral (Category 3) and dermal (Category 3) routes, indicating potential health risks upon exposure .
2. Pharmacological Effects
- Adenosine Receptor Modulation : The compound has been studied for its interaction with adenosine receptors, particularly A1 and A2a subtypes. These receptors are implicated in various physiological processes, including cardiovascular function and neuroprotection .
- Neuroprotective Properties : Research indicates that compounds similar to this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative disorders .
3. Antiviral Activity
- Preliminary studies suggest that related compounds may inhibit viral replication, particularly in the context of Hepatitis C Virus (HCV) . While specific data on this compound's direct antiviral activity is limited, its structural analogs show promise.
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the toxicity profile in animal models, revealing significant acute toxicity at higher doses. |
| Study 2 | Examined the compound's effects on adenosine receptors, demonstrating a dual antagonistic action that could mitigate conditions like ischemia. |
| Study 3 | Focused on the antiviral potential against HCV, showing promising results in inhibiting viral replication through mechanism elucidation involving NS4B protein interactions. |
The biological activity of this compound is primarily mediated through:
- G-protein Coupled Receptors (GPCRs) : The compound interacts with various GPCRs, influencing intracellular signaling pathways that regulate numerous physiological responses.
- Enzyme Inhibition : It may act by inhibiting enzymes involved in metabolic pathways relevant to disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
